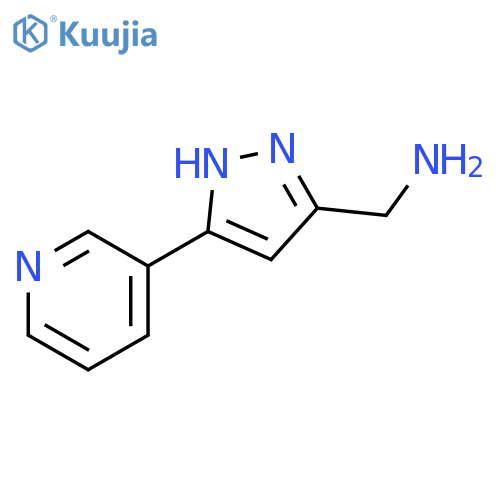Cas no 859239-26-2 ((3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine)

859239-26-2 structure
商品名:(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
CAS番号:859239-26-2
MF:C9H10N4
メガワット:174.20250082016
CID:5045196
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-3-methanamine, 5-(3-pyridinyl)-
- (3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
- (3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
-
- インチ: 1S/C9H10N4/c10-5-8-4-9(13-12-8)7-2-1-3-11-6-7/h1-4,6H,5,10H2,(H,12,13)
- InChIKey: OTHCSWRZZBYQIQ-UHFFFAOYSA-N
- ほほえんだ: N1C(C2=CC=CN=C2)=CC(CN)=N1
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1293530-2.5g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 2.5g |
$1848.0 | 2023-07-10 | ||
| Enamine | EN300-1293530-10.0g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 10.0g |
$4052.0 | 2023-07-10 | ||
| Life Chemicals | F2198-0506-5g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 5g |
$2145.0 | 2023-09-06 | |
| Enamine | EN300-1293530-0.1g |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 0.1g |
$829.0 | 2023-07-10 | ||
| TRC | P221146-500mg |
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 500mg |
$ 590.00 | 2022-06-03 | ||
| TRC | P221146-1g |
(3-(Pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 1g |
$ 910.00 | 2022-06-03 | ||
| Life Chemicals | F2198-0506-1g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 1g |
$715.0 | 2023-09-06 | |
| Life Chemicals | F2198-0506-2.5g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 2.5g |
$1430.0 | 2023-09-06 | |
| Life Chemicals | F2198-0506-10g |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine |
859239-26-2 | 95%+ | 10g |
$3003.0 | 2023-09-06 | |
| Enamine | EN300-1221928-10000mg |
[5-(pyridin-3-yl)-1H-pyrazol-3-yl]methanamine |
859239-26-2 | 10000mg |
$4052.0 | 2023-09-30 |
(3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine 関連文献
-
Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
-
Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
C. Pham-Huu,N. Keller,C. Estournès,G. Ehret,M. J. Ledoux Chem. Commun., 2002, 1882-1883
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
859239-26-2 ((3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine) 関連製品
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
